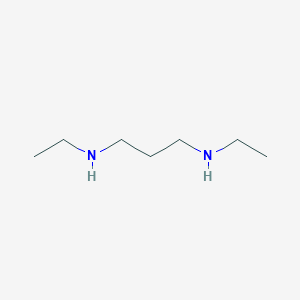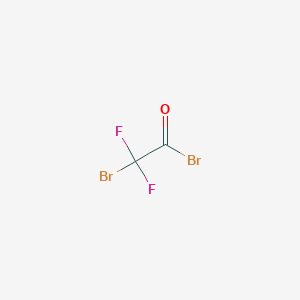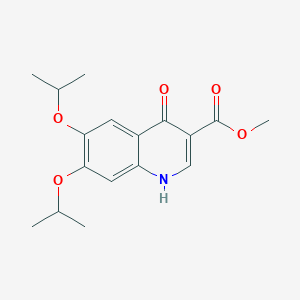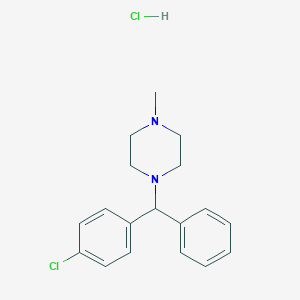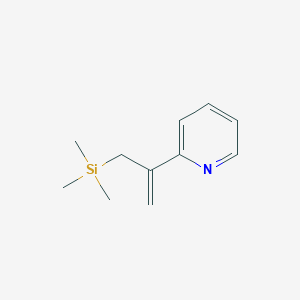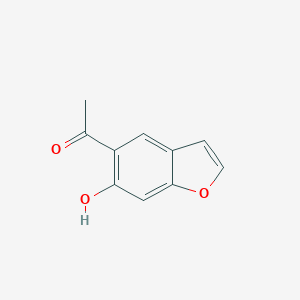
马诺阿利德
描述
Manoalide is a potent anti-inflammatory marine natural product . It is a calcium channel blocker with antibiotic, analgesic, and anti-inflammatory effects . It is found in some sponges, including the West Pacific species Luffariella variabilis .
Synthesis Analysis
Manoalide, a marine anti-inflammatory sesterterpenoid, has been synthesized using a 1,2-metallate rearrangement of a higher order cuprate and a Pd0-catalysed carbonylation of an iodo alkene to generate the central dihydropyranone ring .
Molecular Structure Analysis
Manoalide has been shown to irreversibly inhibit phospholipase A2 (PLA2), with the corresponding modification of a selective number of lysine residues . The contributions of the various functional groups incorporated in the gamma-hydroxybutenolide, alpha-hydroxydihydropyran, and trimethylcyclohexenyl ring systems to the efficacy (irreversibility) and potency of this series of inhibitors have been studied .
Chemical Reactions Analysis
Manoalide provides preferential antiproliferation of oral cancer but is non-cytotoxic to normal cells by modulating reactive oxygen species (ROS) and apoptosis . It induces a higher ER expansion and aggresome accumulation of oral cancer than normal cells .
科学研究应用
Anti-Inflammatory Properties
Manoalide is a potent anti-inflammatory marine natural product . It’s a direct inactivator of venom phospholipase A2 (PLA2; EC 3.1.1.4), which plays a crucial role in the inflammatory response .
Anti-Cancer Properties
Manoalide has shown potential as an anti-cancer drug . It has demonstrated antiproliferative effects on oral cancer cells .
Induction of Apoptosis in Osteosarcoma Cells
Manoalide induces intrinsic apoptosis by oxidative stress and mitochondrial dysfunction in human osteosarcoma cells . It has been found to cause cytotoxicity in 143B and MG63 cells (human osteosarcoma) .
Reactive Oxygen Species (ROS) Overproduction
Treatment with Manoalide leads to ROS overproduction and disrupts antioxidant proteins . This activates apoptotic proteins caspase-9/-3 and PARP (Poly (ADP-ribose) polymerase) .
Impact on Mitochondrial Function
Excessive levels of ROS in the mitochondria affect oxidative phosphorylation, ATP generation, and membrane potential . Manoalide also down-regulates mitochondrial fusion protein and up-regulates mitochondrial fission protein, resulting in mitochondrial fragmentation and impaired function .
Interaction with Cellular and Mitochondrial Reactive Species in Oral Cancer Cells
Manoalide shows mutual interaction between cellular and mitochondrial reactive species with apoptosis in oral cancer cells . It increases hydroxyl ( ̇OH), nitrogen dioxide (NO2 ̇), nitric oxide ( ̇NO), carbonate radical-anion (CO3 ̇–), peroxynitrite (ONOO–), and superoxide (O2 ̇–) in oral cancer cells .
作用机制
Target of Action
Manoalide, a potent anti-inflammatory marine natural product, primarily targets Phospholipase A2 (PLA2) . PLA2 plays a crucial role in the inflammatory response by catalyzing the hydrolysis of the sn-2 position of membrane glycerophospholipids to release arachidonic acid, a precursor of eicosanoids . Manoalide has been shown to irreversibly inhibit PLA2 . Additionally, it has been suggested that Phospholipase C (PLC) and Calcium Channels (CCBs) could be potential targets for Manoalide .
Mode of Action
Manoalide interacts with its primary target, PLA2, by irreversibly inhibiting it . This inhibition is achieved through the modification of a selective number of lysine residues . The presence of the hemiacetal in the alpha-hydroxydihydropyran ring of Manoalide is required for this irreversible binding . The gamma-hydroxybutenolide ring of Manoalide is involved in the initial interaction with PLA2 . The hydrophobic nature of the trimethylcyclohexenyl ring system allows nonbonded interactions between Manoalide and PLA2, enhancing the potency of these analogs .
Biochemical Pathways
Manoalide’s action on PLA2 affects the arachidonic acid pathway, leading to a decrease in the production of eicosanoids, which are potent mediators of inflammation . Furthermore, Manoalide has been shown to induce oxidative stress, leading to the activation of apoptotic proteins caspase-9/-3 and PARP (Poly (ADP-ribose) polymerase) . Excessive levels of reactive oxygen species (ROS) in the mitochondria affect oxidative phosphorylation, ATP generation, and membrane potential .
Pharmacokinetics
Its irreversible binding to pla2 suggests that it may have a prolonged effect once administered . More research is needed to fully understand the ADME properties of Manoalide and their impact on its bioavailability.
Result of Action
Manoalide has been shown to induce cytotoxicity in various cancer cells . It causes overproduction of ROS and disrupts antioxidant proteins, leading to apoptosis . It also induces DNA damage, further contributing to its cytotoxic effects . Moreover, it down-regulates mitochondrial fusion protein and up-regulates mitochondrial fission protein, resulting in mitochondrial fragmentation and impaired function .
Action Environment
The production of Manoalide and its analogs by the sponge Luffariella variabilis is hardwired, with little variation in space and time . This suggests that environmental factors may have minimal influence on the compound’s action, efficacy, and stability.
安全和危害
属性
IUPAC Name |
(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJIDQWRRLDGDB-CPIXEKRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028174 | |
| Record name | Manoalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manoalide | |
CAS RN |
75088-80-1 | |
| Record name | Manoalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75088-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manoalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075088801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manoalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANOALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1DK0157K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of manoalide?
A1: Manoalide is a potent and irreversible inactivator of phospholipase A2 (PLA2). [, , , , , , ] It covalently binds to lysine residues within the enzyme, hindering its activity. [, , , ]
Q2: How does manoalide’s inhibition of PLA2 translate into its observed anti-inflammatory effects?
A2: PLA2 catalyzes the release of arachidonic acid from membrane phospholipids, a crucial step in the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes. [, ] By inhibiting PLA2, manoalide effectively reduces the production of these inflammatory molecules, thereby exerting anti-inflammatory action. [, , , , ]
Q3: Besides anti-inflammatory effects, what other biological activities are associated with manoalide?
A3: Studies have demonstrated that manoalide exhibits a range of biological activities, including:
- Anti-cancer effects: Manoalide displays preferential antiproliferative effects against oral cancer cells. [, ] It induces apoptosis in oral cancer cells through oxidative stress and mitochondrial dysfunction. [, ]
- Anti-allergic effects: Manoalide has been shown to alleviate allergic inflammatory responses in human mast cells. [] This effect is attributed to the inhibition of caspase-1 activation and the suppression of nuclear factor-κB (NF-κB) activity. []
- Inhibition of NLRP3 Inflammasome: Manoalide acts as a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. [] This inhibition is achieved by blocking the interaction between NLRP3 and NEK7 proteins. []
Q4: What is the molecular formula and weight of manoalide?
A4: Manoalide has a molecular formula of C31H44O7 and a molecular weight of 532.67 g/mol.
Q5: Which spectroscopic techniques are commonly employed to characterize manoalide?
A5: Various spectroscopic methods are used for manoalide characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC experiments provide detailed information about the structure and stereochemistry of manoalide. [, , , , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in manoalide, such as hydroxyl groups, carbonyl groups, and double bonds. [, ]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of manoalide and its derivatives, confirming their molecular formulas. [, ]
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be employed to determine the absolute configurations of chiral centers in manoalide and its derivatives. []
Q6: What are the essential structural features of manoalide for its PLA2 inhibitory activity?
A6: Structure-activity relationship (SAR) studies have revealed key structural features crucial for manoalide's PLA2 inhibitory activity:
- Hemiacetal Group: The hemiacetal functionality within the α-hydroxydihydropyran ring of manoalide is essential for its irreversible binding to PLA2. []
- γ-Hydroxybutenolide Ring: This ring plays a crucial role in the initial interaction between manoalide and PLA2. [, ]
- Trimethylcyclohexenyl Ring: The hydrophobic nature of this ring system enhances the binding affinity of manoalide to PLA2 through non-covalent interactions. []
Q7: Have any manoalide analogs been synthesized or isolated, and how do their activities compare to the parent compound?
A7: Numerous manoalide analogs have been synthesized and isolated from marine sponges. [, , , , , , ] Some of these analogs exhibit comparable or even enhanced PLA2 inhibitory activity compared to manoalide. For example, deoxymanoalide and deoxysecomanoalide, isolated from the nudibranch Chromodoris willani, show moderate inhibition of snake venom PLA2. []
Q8: Is manoalide stable under various conditions?
A8: Manoalide's stability can be affected by factors such as pH, temperature, and exposure to light and oxygen. Studies have shown that acetylated manoalide derivatives can be labile in sponge tissues and degrade upon thawing. []
Q9: What are some formulation strategies that could be explored to improve manoalide’s stability, solubility, or bioavailability?
A9: Formulation approaches to enhance manoalide's stability and bioavailability could include:
Q10: What types of cell-based assays are used to evaluate manoalide’s biological activity?
A10: Researchers have utilized various cell-based assays to assess manoalide's effects, including:
- Cytotoxicity assays: MTS and other viability assays are employed to evaluate manoalide’s cytotoxic effects on various cell lines, including cancer cells. [, , ]
- Apoptosis assays: Annexin V staining, caspase activity assays, and DNA fragmentation analysis are used to investigate the ability of manoalide to induce apoptosis. [, , ]
- Inflammatory response assays: Enzyme-linked immunosorbent assays (ELISAs) and other immunological techniques are used to measure the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in cells treated with manoalide. [, , ]
Q11: Have any animal models been used to study the effects of manoalide in vivo?
A11: Several animal models have been employed to investigate manoalide's effects:
- Inflammatory models: Manoalide has been shown to reduce zymosan-induced peritoneal writhing in mice, a model of inflammatory pain. [, ]
- Arthritis models: Studies using a rabbit model of interleukin-1α-induced arthritis demonstrated that manoalide could inhibit cartilage degradation and inflammatory cell accumulation. []
- Autoimmune encephalomyelitis (EAE) model: Manoalide administration attenuated EAE pathogenesis in mice, suggesting its potential for treating autoimmune diseases. []
Q12: What is known about the toxicity and safety profile of manoalide?
A12: While manoalide exhibits promising biological activities, further research is needed to fully elucidate its toxicity and safety profile. Studies have explored the potential for manoalide to induce apoptosis in vascular endothelial cells at higher concentrations (7 µM), highlighting the importance of careful dose optimization. [] Further investigation is necessary to determine its therapeutic window and long-term effects.
Q13: Is there any information available regarding the environmental impact and degradation of manoalide?
A13: Limited information is available on the environmental fate and potential ecological effects of manoalide. Given its origin from marine sponges, further research is needed to assess its biodegradability, potential for bioaccumulation, and any possible effects on marine organisms.
Q14: What are some essential tools and resources for conducting research on manoalide?
A14: Research on manoalide leverages a combination of tools and resources, including:
- Natural product isolation and purification: Access to marine sponge samples, along with expertise in natural product chemistry and techniques like chromatography (CC, HPLC) are crucial. [, , , , , , ]
- Spectroscopic and analytical techniques: NMR, IR, MS, and CD spectroscopy are essential for structural characterization and analysis. [, , , , , , ]
- Cell culture and molecular biology techniques: Cell lines, reagents, and equipment for cell culture, gene expression analysis, protein interaction studies, and other molecular assays are necessary for investigating manoalide's mechanism of action. [, , , , , , , , , , ]
- Animal models: Access to appropriate animal models and expertise in conducting in vivo studies are required for evaluating the efficacy and safety of manoalide. [, , , , , ]
Q15: When was manoalide first isolated, and what have been some significant milestones in its research?
A15: Manoalide was first isolated from the marine sponge Luffariella variabilis in 1980. [] Some notable milestones in manoalide research include:
- Identification as a PLA2 inhibitor: The discovery of manoalide’s potent PLA2 inhibitory activity marked a significant development, providing a potential mechanism for its anti-inflammatory effects. [, , ]
- Elucidation of its structure-activity relationship: SAR studies helped identify the critical structural features responsible for manoalide's biological activity, paving the way for the design and synthesis of more potent and selective analogs. [, , ]
- Exploration of diverse biological activities: Beyond its initial recognition as an anti-inflammatory agent, research has expanded to encompass a broader range of manoalide's biological activities, including anti-cancer, anti-allergic, and immunomodulatory effects. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



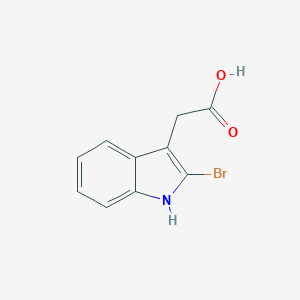

![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)
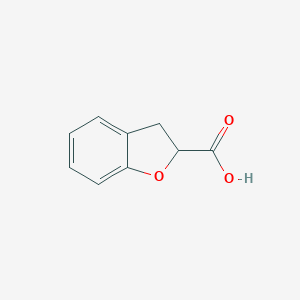
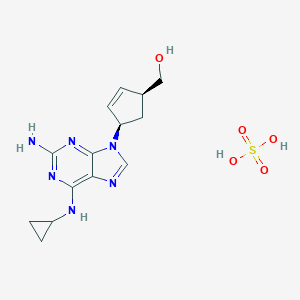
![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)
